N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Overview
Description
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that integrates multiple heterocyclic structures. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a pyrazole ring, an oxadiazole ring, and a naphthyridine core. These structural elements are known for their biological activity and versatility in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting with an appropriate precursor such as 1-ethyl-1H-pyrazole-4-carboxylic acid, the pyrazole ring can be synthesized through cyclization reactions.
Oxadiazole Ring Formation: The oxadiazole ring can be formed by reacting the pyrazole derivative with hydrazine derivatives under specific conditions, often involving dehydrating agents.
Naphthyridine Core Synthesis: The naphthyridine core is typically synthesized through a series of condensation reactions involving appropriate amines and carboxylic acids.
Final Coupling Reaction: The final step involves coupling the oxadiazole-pyrazole intermediate with the naphthyridine core under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, which can be catalyzed by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to other functional groups under the influence of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential as an enzyme inhibitor or receptor modulator. Its heterocyclic rings are common motifs in bioactive molecules, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features are reminiscent of known pharmacophores, suggesting possible applications in treating diseases such as cancer, infections, or inflammatory conditions.
Industry
Industrially, the compound might be used in the development of new materials or as a catalyst in chemical reactions due to its stability and reactivity.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors by mimicking natural substrates or ligands, thereby inhibiting or modulating their activity. The pyrazole and oxadiazole rings might interact with active sites of enzymes, while the naphthyridine core could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazole-4-carboxamide: Shares the pyrazole ring but lacks the oxadiazole and naphthyridine components.
1,2,4-oxadiazole derivatives: Similar in having the oxadiazole ring but differ in other structural elements.
Naphthyridine derivatives: Compounds with the naphthyridine core but different substituents.
Uniqueness
The uniqueness of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide lies in its combination of three distinct heterocyclic rings, each contributing to its overall reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a unique candidate for further research and development.
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxo-1H-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O3/c1-2-24-9-11(7-20-24)15-21-13(27-23-15)8-19-16(25)12-6-10-4-3-5-18-14(10)22-17(12)26/h3-7,9H,2,8H2,1H3,(H,19,25)(H,18,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOVHJAQWCUMKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC4=C(NC3=O)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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